molecular formula C14H21NO2 B15252568 6-(Benzyloxy)-2-(methylamino)hexan-3-one

6-(Benzyloxy)-2-(methylamino)hexan-3-one

Cat. No.: B15252568
M. Wt: 235.32 g/mol
InChI Key: OCLRTJRNSBCZAF-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-(methylamino)hexan-3-one is an organic compound with a complex structure that includes a benzyloxy group, a methylamino group, and a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-(methylamino)hexan-3-one typically involves multiple steps, starting with the preparation of the hexanone backbone. One common method involves the alkylation of a suitable precursor with benzyl chloride to introduce the benzyloxy group. This is followed by the introduction of the methylamino group through reductive amination. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2-(methylamino)hexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy and methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy carboxylic acids, while reduction can produce benzyloxy alcohols.

Scientific Research Applications

6-(Benzyloxy)-2-(methylamino)hexan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-(methylamino)hexan-3-one involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methylamino group can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hexan-3-one: A simpler ketone with a similar backbone but lacking the benzyloxy and methylamino groups.

    3-Hexanol: An alcohol with a similar carbon chain but different functional groups.

    1-Hexen-3-one: A compound with a similar structure but with an additional double bond.

Uniqueness

6-(Benzyloxy)-2-(methylamino)hexan-3-one is unique due to the presence of both benzyloxy and methylamino groups, which confer distinct chemical properties and potential applications. These functional groups allow for a wider range of chemical reactions and interactions compared to simpler compounds like hexan-3-one or 3-hexanol.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-(methylamino)-6-phenylmethoxyhexan-3-one

InChI

InChI=1S/C14H21NO2/c1-12(15-2)14(16)9-6-10-17-11-13-7-4-3-5-8-13/h3-5,7-8,12,15H,6,9-11H2,1-2H3

InChI Key

OCLRTJRNSBCZAF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CCCOCC1=CC=CC=C1)NC

Origin of Product

United States

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